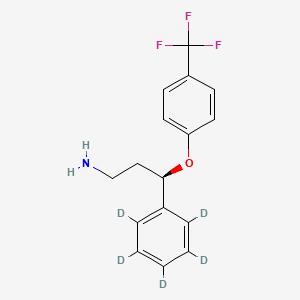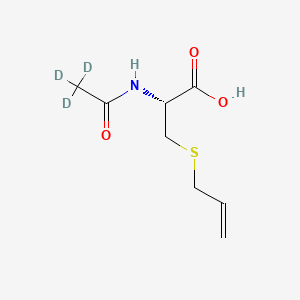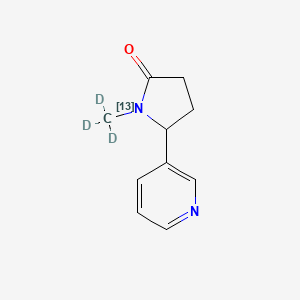![molecular formula C29H42O7S B565321 [(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate CAS No. 933762-22-2](/img/structure/B565321.png)
[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Tosyloxy-dihydropleuromutilin is a chemical compound with the molecular formula C29H42O7S and a molecular weight of 534.70 g/mol . It is primarily used in proteomics research and is known for its unique structure and properties . This compound is a derivative of pleuromutilin, a diterpene antibiotic originally derived from the fungus Clitopilus passeckerianus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Tosyloxy-dihydropleuromutilin involves several steps. One common method includes the tosylation of dihydropleuromutilin. The process typically involves the use of p-toluenesulfonyl chloride (TsCl) as the tosylating agent in the presence of a base such as sodium tert-butoxide (NaOt-Bu) in a solvent like tetrahydrofuran (THF) . The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for 2’-Tosyloxy-dihydropleuromutilin are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’-Tosyloxy-dihydropleuromutilin undergoes several types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the tosyl group, yielding dihydropleuromutilin.
Oxidation Reactions: Oxidation can modify the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tosyl derivatives, while reduction reactions typically yield dihydropleuromutilin.
Aplicaciones Científicas De Investigación
2’-Tosyloxy-dihydropleuromutilin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-Tosyloxy-dihydropleuromutilin is closely related to that of pleuromutilin. Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The molecular targets include the bacterial ribosomal subunits, and the pathways involved are those related to protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Pleuromutilin: The parent compound from which 2’-Tosyloxy-dihydropleuromutilin is derived.
Tiamulin: A pleuromutilin derivative used in veterinary medicine.
Retapamulin: Another pleuromutilin derivative used in topical treatments for bacterial skin infections.
Uniqueness
2’-Tosyloxy-dihydropleuromutilin is unique due to its tosyl group, which allows for further chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential antibiotic properties .
Propiedades
IUPAC Name |
[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(4-methylphenyl)sulfonyloxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7S/c1-7-27(5)16-23(36-24(31)17-35-37(33,34)21-10-8-18(2)9-11-21)28(6)19(3)12-14-29(20(4)26(27)32)15-13-22(30)25(28)29/h8-11,19-20,23,25-26,32H,7,12-17H2,1-6H3/t19-,20+,23-,25+,26+,27-,28?,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYWPLUTWPBBOB-QFMSHXMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676277 |
Source


|
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933762-22-2 |
Source


|
| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl [(4-methylbenzene-1-sulfonyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














